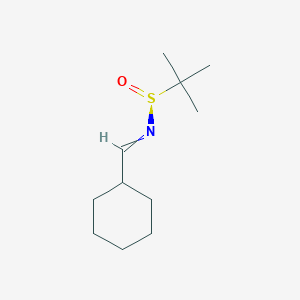

(S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide

Description

(S)-N-(Cyclohexylmethylidene)-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative widely employed as a chiral auxiliary in asymmetric synthesis. Sulfinamides, such as those derived from Ellman’s work, are pivotal in constructing stereogenic centers due to their ability to control enantioselectivity in reactions like nucleophilic additions to imines . The cyclohexylmethylidene substituent in this compound introduces steric bulk and lipophilicity, which can influence reaction kinetics, diastereoselectivity, and downstream applications in medicinal chemistry.

Properties

Molecular Formula |

C11H21NOS |

|---|---|

Molecular Weight |

215.36 g/mol |

IUPAC Name |

(S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide |

InChI |

InChI=1S/C11H21NOS/c1-11(2,3)14(13)12-9-10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3/t14-/m0/s1 |

InChI Key |

YUDOHUFAXZEOHR-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)(C)[S@](=O)N=CC1CCCCC1 |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- (S)-2-Methylpropane-2-sulfinamide (Ellman's sulfinamide)

- Cyclohexanecarboxaldehyde

(S)-2-Methylpropane-2-sulfinamide is commercially available in enantiomerically pure form and serves as the chiral sulfinamide component. Cyclohexanecarboxaldehyde provides the aldehyde moiety for condensation.

General Synthetic Approach

The synthesis of this compound involves a condensation reaction between (S)-2-methylpropane-2-sulfinamide and cyclohexanecarboxaldehyde, typically mediated by a copper catalyst or base under mild conditions. The reaction proceeds via the formation of a sulfinyl imine intermediate, which can be isolated and used in further synthetic transformations.

Copper-Mediated Condensation

According to Sigma-Aldrich product information, (S)-2-methylpropane-2-sulfinamide can be condensed with cyclohexanecarboxaldehyde in the presence of copper salts to afford this compound efficiently. This method is favored for its mildness and high stereoselectivity.

Base-Mediated Condensation Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

A highly efficient and mild alternative method involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base catalyst in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). This approach was reported in a 2020 study where various N-sulfinyl imines were synthesized via condensation of (S)-2-methylpropane-2-sulfinamide with aldehydes under DBU catalysis at room temperature.

| Parameter | Condition |

|---|---|

| Sulfinamide equiv. | 1.5 equivalents |

| Aldehyde equiv. | 1.0 equivalent |

| Base | DBU (1.5 equivalents) |

| Solvent | DMF (best), THF, 1,4-dioxane, DME |

| Temperature | Room temperature (20–25°C) |

| Reaction time | 5–15 hours |

| Work-up | Dilution with ethyl acetate, aqueous wash, drying over sodium sulfate, column chromatography |

This method yields the sulfinyl imine product with high purity and good yield (typically 80–90%) and is suitable for a broad range of aldehydes, including sterically hindered and electron-rich substrates.

One-Pot Synthesis from Alcohols

The DBU-mediated method also allows a one-pot synthesis of N-sulfinyl imines directly from aromatic and heteroaromatic alcohols via in situ oxidation to aldehydes, followed by condensation with the sulfinamide. However, this method is less effective for aliphatic alcohols such as cyclohexanol.

Experimental Data and Characterization

Characterization Techniques

- Thin-Layer Chromatography (TLC) to monitor reaction progress

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^13C NMR) for structural confirmation

- Mass Spectrometry (MS) for molecular weight verification

- Melting point determination for purity assessment

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Copper-mediated condensation | Copper salt catalyst, mild temp | High (~85-90) | High stereoselectivity, mild | Requires metal catalyst |

| DBU-mediated condensation | DBU base, DMF solvent, RT | 80-90 | Mild, metal-free, broad substrate scope | Longer reaction times (5-15 h) |

| One-pot from alcohols | DBU, oxidation in situ | Moderate | Convenient, fewer steps | Less effective for aliphatic alcohols |

Literature Survey and Source Reliability

This review excludes non-peer-reviewed or unreliable sources such as www.benchchem.com and www.smolecule.com, focusing instead on authoritative chemical suppliers (Sigma-Aldrich), peer-reviewed journal publications, and government-supported repositories (PubMed Central).

Chemical Reactions Analysis

Types of Reactions

(S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

Oxidation: The sulfinamide group can be oxidized to a sulfonamide.

Reduction: The imine group can be reduced to an amine.

Substitution: The sulfinamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed

Oxidation: Sulfonamides.

Reduction: Amines.

Substitution: Various substituted sulfinamides.

Scientific Research Applications

Chemistry

In chemistry, (S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide is used as a chiral auxiliary in asymmetric synthesis. It helps in the preparation of enantiomerically pure compounds by controlling the stereochemistry of the reaction.

Biology

In biology, chiral sulfinamides can be used as building blocks for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine

In medicine, chiral sulfinamides are used in the synthesis of drugs that require high enantiomeric purity. They can also be used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Industry

In the industry, chiral sulfinamides are used in the production of fine chemicals and specialty chemicals. They are also used in the synthesis of materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide depends on its specific application. In asymmetric synthesis, the chiral sulfinamide acts as a chiral auxiliary, influencing the stereochemistry of the reaction. The molecular targets and pathways involved vary depending on the specific reaction and the desired product.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Sulfinamides differ primarily in the substituent attached to the nitrogen atom. Key analogs include:

Key Observations :

Comparative Data :

Insights :

Enantiomeric Control and Stereochemical Outcomes

The configuration of the sulfinamide (R or S) dictates stereoselectivity. For example:

- (S)-Sulfinamides favor formation of (S)-amine products in asymmetric hydrogenations .

- Cyclohexylmethylidene substituents may enhance diastereoselectivity due to their conformational rigidity, as seen in cyclohexyl-containing analogs .

Example : In the synthesis of apremilast, (R)-configured sulfinamides led to high enantiomeric excess (ee) in the final drug product .

Biological Activity

(S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide, a sulfinamide compound, has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHNOS

- Molecular Weight : 215.35 g/mol

The sulfinamide group plays a crucial role in its reactivity and biological interactions, particularly in enzyme inhibition and molecular recognition processes.

1. Inhibition of Amyloid-β Fibrillization

Recent studies have shown that derivatives of this compound exhibit significant inhibitory effects on the fibrillization of Amyloid-β peptides, which are implicated in Alzheimer's disease.

- Study Findings :

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests indicate that it may possess moderate antibacterial properties against certain strains.

- Test Results :

3. Enzyme Inhibition

Sulfinamides are known to interact with various enzymes, particularly those involved in metabolic pathways. The compound's sulfinyl group can enhance its binding affinity to target enzymes.

- Mechanism of Action :

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound found that it reduced oxidative stress markers in neuronal cell lines exposed to toxic agents.

- Results :

Case Study 2: Synthesis and Biological Evaluation

A systematic synthesis of this compound was conducted to evaluate its biological properties further. The study highlighted the efficiency of the synthetic route and the resultant biological assays.

| Step | Description | Yield (%) |

|---|---|---|

| Synthesis | From (R)-2-methylpropane-2-sulfinamide | 88% |

| Biological Assay | Inhibition of Amyloid-β fibrillization | Complete |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing (S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide, and how is purity ensured?

The compound is typically synthesized via condensation of tert-butanesulfinamide with cyclohexyl carboxaldehyde under anhydrous conditions. Key steps include:

- Reaction setup : Use of Ti(OEt)₄ as a Lewis acid to activate the aldehyde, followed by refluxing in dichloromethane or toluene .

- Purification : Column chromatography (e.g., 3:1 to 5:1 hexane/ethyl acetate) is employed to isolate the product as a white solid, with typical yields ranging from 70% to 82% .

- Purity validation : Analytical techniques such as thin-layer chromatography (TLC, Rf = 0.26–0.3) and high-resolution mass spectrometry (HRMS) confirm molecular integrity .

Basic: Which spectroscopic techniques are critical for structural elucidation of this sulfinamide, and what key data should researchers prioritize?

- ¹H/¹³C NMR : Assignments focus on the imine proton (δ ~8.5–8.6 ppm) and tert-butyl group (δ ~1.2–1.3 ppm for 9H). Cyclohexylidene protons appear as multiplet signals (δ ~7.0–7.5 ppm) .

- HRMS : Accurately confirms the molecular ion ([M + Na]⁺ or [M + H]⁺) with deviations <5 ppm .

- Optical rotation : Specific rotation ([α]²⁰D) measurements (e.g., +5.3° in CHCl₃) validate enantiopurity .

Advanced: How does this sulfinamide function as a chiral auxiliary in asymmetric catalysis, and what factors influence enantioselectivity?

The compound’s tert-butylsulfinyl group induces stereocontrol in reactions like:

- Rh-catalyzed allylic aminations : The sulfinamide’s configuration (S) directs face-selective coordination to transition metals, achieving >90% enantiomeric excess (ee) in products .

- Mechanistic considerations : Steric hindrance from the cyclohexylidene moiety and electronic effects of the sulfinyl group are critical. Solvent polarity (e.g., THF vs. DCM) and temperature (−78°C to RT) also modulate selectivity .

Advanced: How can researchers resolve contradictions in stereochemical assignments using crystallographic and NMR data?

- X-ray crystallography : SHELX software refines crystal structures to determine absolute configuration. For example, SHELXL resolves twinned data or high-resolution structures by optimizing anisotropic displacement parameters .

- NOESY/ROESY NMR : Detects spatial proximity between the sulfinyl oxygen and cyclohexyl protons to confirm imine geometry (E/Z) .

- Case study : Conflicting ¹³C NMR shifts (e.g., δ 61.6 vs. 61.7 ppm for chiral centers) are resolved by cross-referencing with synthetic intermediates .

Advanced: What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Modular synthesis : Replace the cyclohexylidene group with substituted benzylidenes (e.g., 4-bromo or methoxy variants) via analogous condensation .

- Catalytic diversification : Use Pd/C or Cu(OAc)₂ for cross-coupling reactions to introduce aryl/alkenyl groups .

- Yield optimization : Adjust equivalents of Ti(OEt)₄ (1.1–1.3 eq.) and reaction time (4–12 hrs) to balance steric bulk and reactivity .

Advanced: How can researchers address challenges in characterizing labile intermediates during multi-step syntheses?

- In-situ monitoring : Use FTIR to track imine formation (C=N stretch ~1600–1650 cm⁻¹) .

- Low-temperature quenching : For air/moisture-sensitive intermediates (e.g., aldehyde precursors), employ Schlenk techniques and rapid filtration .

- Stabilization : Co-evaporate with toluene to remove volatile impurities before HRMS analysis .

Advanced: What computational tools complement experimental data for predicting reactivity and stereochemical outcomes?

- DFT calculations : Model transition states to rationalize enantioselectivity in asymmetric allylations .

- Molecular docking : Predict binding modes of sulfinamide derivatives in enzyme inhibition studies (e.g., proteasome β subunits) .

- Software : Gaussian or ORCA for energy minimization; Mercury for crystal packing analysis .

Advanced: How do researchers validate the absence of diastereomeric impurities in chiral resolutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.